α-Glucosidase Inhibitory Scaffold Baseline: The 2-Cyanophenyl Analog Remains Uncharacterized Against the Published Series
The 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide scaffold has been systematically evaluated against α-glucosidase, with 17 derivatives (5a–5q) showing IC50 values from 12.46 ± 0.13 µM to 72.68 ± 0.20 µM versus acarbose (IC50 = 817.38 ± 6.27 µM) [1]. However, the N-(2-cyanophenyl) variant (CAS 354792-87-3) was not included in this or any other publicly reported structure–activity relationship (SAR) study. Consequently, no direct comparative potency data exist for this compound against any characterized analog or reference inhibitor.
| Evidence Dimension | α-Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 5j (4-NO2-phenyl analog): IC50 = 12.46 ± 0.13 µM; Acarbose: IC50 = 817.38 ± 6.27 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro α-glucosidase inhibition assay (Wang et al., 2017) |
Why This Matters
Without empirical IC50 data, the compound's rank-order potency within its own scaffold class is unknown, preventing any confidence in its selection over published analogs for α-glucosidase-targeted research.
- [1] Wang G, Li X, Wang J, Xie Z, Peng Y. Synthesis, molecular docking and α-glucosidase inhibition of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides. Bioorg Med Chem Lett. 2017;27(5):1115-1118. doi:10.1016/j.bmcl.2017.01.094 View Source
